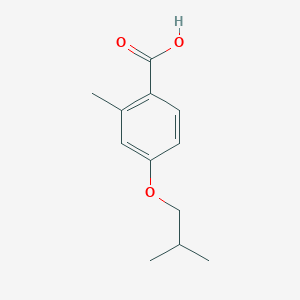

4-Isobutoxy-2-methylbenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)7-15-10-4-5-11(12(13)14)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSODFLPOYKGWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Isobutoxy 2 Methylbenzoic Acid and Its Precursors

Strategies for Aromatic Ring Functionalization

The synthesis of 4-Isobutoxy-2-methylbenzoic acid fundamentally relies on the precise functionalization of an aromatic precursor. Key to this is the regioselective introduction of the isobutoxy, methyl, and carboxyl groups onto the benzene (B151609) ring.

Regioselective Alkylation and Alkoxylation Techniques

The introduction of the isobutoxy group onto the aromatic ring is a critical step. This is typically achieved through the Williamson ether synthesis, which involves the O-alkylation of a corresponding phenol. The regioselectivity of this reaction is paramount, especially when other reactive sites are present on the aromatic ring.

One approach involves the use of solid base catalysts for the O-alkylation of cresols, which are methylated phenols. For instance, alkali-loaded silica (B1680970) catalysts have demonstrated high selectivities (approximately 99%) for the O-alkylation of cresols in the vapor phase. The catalytic activity is dependent on the alkali metal, following the trend Cs > K > Na > Li. rsc.org In a solvent-free approach, the alkylation of m-cresol (B1676322) with isopropyl alcohol over a strong acid resin catalyst can be fine-tuned to favor either O-alkylation or C-alkylation by adjusting the reaction conditions. semanticscholar.orgresearchgate.net

Cooperative dual catalysis, employing a Lewis acid and a metal, offers a regioselective method for the ortho-alkylation of phenols, which is a related C-alkylation reaction. acs.org Furthermore, deep eutectic solvents, such as a mixture of caprolactam and p-toluenesulfonic acid, have been effectively used to catalyze the alkylation of p-cresol (B1678582) with tert-butyl alcohol under mild conditions. mdpi.com

Carboxylation Reactions for Benzoic Acid Formation

The introduction of the carboxylic acid group onto the aromatic ring is another pivotal transformation. Several methods exist for this purpose, with organometallic approaches and variants of the Kolbe-Schmitt reaction being prominent.

Organometallic intermediates, particularly organolithium compounds, are powerful tools for the regioselective carboxylation of aromatic rings. The process typically involves the directed ortho-metalation of a substituted benzene, where a functional group directs the lithiation to an adjacent position. ias.ac.inresearchgate.net The resulting aryllithium species is then quenched with carbon dioxide to afford the corresponding carboxylic acid. youtube.com The regioselectivity of the initial lithiation is influenced by steric and electronic factors of the directing group. ias.ac.in

Besides organolithium reagents, other organometallic compounds derived from magnesium (Grignard reagents), zinc, and other metals can also be carboxylated. youtube.comcore.ac.ukyoutube.com Transition metal-catalyzed carboxylation reactions are also emerging as a powerful alternative. acs.org

| Organometallic Reagent | Typical Precursor | Key Features | Reference |

|---|---|---|---|

| Organolithium | Aromatic C-H bond (with directing group) | High regioselectivity through directed ortho-metalation. | ias.ac.inresearchgate.net |

| Grignard Reagent | Aryl halide | Commonly used, tolerant of some functional groups. | youtube.com |

| Organozinc | Aryl halide or styrene (B11656) derivative | Often requires catalysis for formation and carboxylation. | youtube.com |

| Organopalladium/Nickel | Aryl halide | Catalytic in the metal, often requires a stoichiometric reductant. | youtube.comacs.org |

The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols. It involves the reaction of a phenoxide with carbon dioxide under pressure and heat to yield a hydroxybenzoic acid. acs.orgacs.orgwikipedia.org The regioselectivity of the carboxylation (ortho vs. para) is influenced by the counter-ion and reaction temperature. For instance, using potassium hydroxide (B78521) as the base tends to favor the formation of the para-isomer, 4-hydroxybenzoic acid. wikipedia.org

Modifications to the traditional gas-solid phase reaction have been developed. A suspension-based Kolbe-Schmitt reaction in a solvent like toluene (B28343) has been shown to be effective for the carboxylation of sodium phenoxide to salicylic (B10762653) acid. mdpi.comresearchgate.net This approach can potentially be adapted for the synthesis of substituted hydroxybenzoic acids, which are key precursors for this compound.

Multi-Step Synthesis Pathways for this compound

A plausible multi-step synthesis of this compound starts from a readily available precursor like m-cresol. The synthesis involves the strategic introduction of the carboxyl and isobutoxy groups.

A potential synthetic route is as follows:

Carboxylation of m-cresol: m-Cresol can be carboxylated to form 2-hydroxy-4-methylbenzoic acid. chemsrc.com This can be achieved through a Kolbe-Schmitt type reaction.

Etherification: The resulting 2-hydroxy-4-methylbenzoic acid can then be etherified at the hydroxyl group with an isobutyl halide (e.g., isobutyl bromide) under basic conditions (Williamson ether synthesis) to yield this compound. The esterification of the carboxylic acid group can be a competing reaction, so protection of the carboxylic acid as an ester prior to etherification may be necessary for higher yields. researchgate.netprepchem.comcabidigitallibrary.orggoogle.comguidechem.com

An alternative approach could involve the initial etherification of m-cresol to form 3-isobutoxytoluene, followed by a regioselective carboxylation.

Optimization of Reaction Conditions and Yields

For the carboxylation step, parameters such as temperature, pressure of carbon dioxide, choice of base, and solvent can significantly impact the yield and regioselectivity. mdpi.com In the etherification step, the choice of base, solvent, temperature, and the nature of the leaving group on the isobutylating agent are critical variables to optimize.

The table below outlines key parameters that can be optimized for the proposed synthetic steps.

| Synthetic Step | Parameter to Optimize | Potential Impact | Reference |

|---|---|---|---|

| Carboxylation of m-cresol (Kolbe-Schmitt) | Temperature | Affects reaction rate and regioselectivity. | mdpi.com |

| CO2 Pressure | Higher pressure generally increases yield. | mdpi.com | |

| Base | Influences phenoxide reactivity and regioselectivity. | wikipedia.org | |

| Solvent | Can improve mass transfer and reaction efficiency. | mdpi.com | |

| Etherification of 2-hydroxy-4-methylbenzoic acid | Base | Affects the deprotonation of the phenolic hydroxyl group. | rsc.org |

| Solvent | Influences the solubility of reactants and the reaction rate. | semanticscholar.org | |

| Temperature | Affects the reaction rate and potential side reactions. | mdpi.com | |

| Isobutylating Agent | The leaving group (e.g., Br, I, OTs) affects reactivity. | - |

The development of continuous flow processes for multi-step syntheses offers advantages in terms of safety, efficiency, and scalability. nih.govbohrium.com Automated optimization algorithms can be employed to rapidly identify the optimal reaction conditions for each step in a telescoped continuous process. nih.gov

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key considerations include atom economy, the use of safer solvents, and energy efficiency.

Atom Economy: The Williamson ether synthesis, a common route, can have a moderate atom economy due to the formation of a salt byproduct. To improve this, catalytic approaches that minimize waste are desirable. For instance, the development of catalytic systems that can directly etherify phenols with alcohols would represent a significant green advancement. researchgate.net

Safer Solvents: Traditional Williamson ether syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). These solvents pose environmental and health risks. A greener approach involves the use of alternative, more benign solvents such as ionic liquids, supercritical fluids, or even water, where feasible. Surfactant-assisted synthesis in aqueous media has been explored for related etherifications. francis-press.com

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. greenchemistry-toolkit.org Mechanochemical approaches, where reactions are induced by mechanical force, can also offer a solvent-free and energy-efficient alternative.

The following table summarizes the application of green chemistry principles to the proposed synthesis:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Exploring catalytic etherification to reduce salt waste from traditional Williamson synthesis. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and generating products with reduced toxicity. |

| Designing Safer Chemicals | The target molecule itself may be designed for reduced environmental impact. |

| Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or mechanochemistry to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating the synthesis of precursors from renewable sources. |

| Reduce Derivatives | Designing synthetic routes that avoid the use of protecting groups. |

| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric amounts. |

| Design for Degradation | Designing the final product to be biodegradable after its intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent excursions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Purity Assessment and Isolation Techniques in Academic Synthesis

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a well-characterized compound suitable for further research. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Purification Strategies

Chromatography is a powerful tool for separating the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used analytical and preparative technique for the purification of benzoic acid derivatives. helixchrom.comlongdom.org A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like phosphoric or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol. longdom.orgust.edu The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and the more polar mobile phase.

A hypothetical HPLC method for the analysis of a crude reaction mixture of this compound is presented below:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time | 8.5 min |

Column Chromatography: For larger scale purification in an academic setting, column chromatography using silica gel is a common practice. The choice of eluent is critical and is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

Recrystallization and Crystallization Control

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. rubingroup.org The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Solvent Selection: The ideal solvent for the recrystallization of this compound would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the presence of both a polar carboxylic acid group and a nonpolar isobutoxy group, a solvent of intermediate polarity or a mixed solvent system would likely be effective. Potential solvents include ethanol, isopropanol, acetone, or mixtures such as ethanol/water or ethyl acetate/hexane. youtube.comreddit.comreddit.compitt.edu

Crystallization Control: The rate of cooling plays a crucial role in the size and purity of the resulting crystals. Slow cooling allows for the formation of large, well-defined crystals, which tend to exclude impurities from their lattice structure. Rapid cooling can lead to the formation of smaller, less pure crystals. Seeding with a small crystal of the pure compound can be used to induce crystallization if it does not occur spontaneously.

A hypothetical recrystallization procedure for this compound is detailed in the table below:

| Step | Procedure |

| 1. Dissolution | Dissolve the crude solid in a minimal amount of hot ethanol. |

| 2. Hot Filtration | If insoluble impurities are present, filter the hot solution. |

| 3. Cooling | Allow the solution to cool slowly to room temperature. |

| 4. Further Cooling | Place the flask in an ice bath to maximize crystal formation. |

| 5. Isolation | Collect the crystals by vacuum filtration. |

| 6. Washing | Wash the crystals with a small amount of cold ethanol. |

| 7. Drying | Dry the crystals under vacuum to remove residual solvent. |

Comprehensive Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons in the 4-Isobutoxy-2-methylbenzoic acid molecule. The expected spectrum would show distinct signals for the aromatic protons, the isobutoxy group protons, the methyl group protons on the benzene (B151609) ring, and the carboxylic acid proton. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values for each signal would provide critical information for structural confirmation.

A data table for ¹H NMR would be presented here if the data were available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the presence of the carboxylic acid carbon, the aromatic carbons, and the carbons of the isobutoxy and methyl substituents. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

A data table for ¹³C NMR would be presented here if the data were available.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed. These could include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the isobutoxy group and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern on the benzene ring (i.e., the relative positions of the carboxylic acid, methyl, and isobutoxy groups).

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include:

A broad O-H stretching band for the carboxylic acid group.

A strong C=O (carbonyl) stretching band, also from the carboxylic acid.

C-O stretching bands for the ether linkage of the isobutoxy group and the carboxylic acid.

Aromatic C=C stretching bands.

Aromatic and aliphatic C-H stretching bands.

Bending vibrations that can help confirm the substitution pattern on the aromatic ring.

A data table for FT-IR would be presented here if the data were available.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the carbon-carbon bonds of the substituents. Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the molecule's vibrational modes.

A data table for Raman Spectroscopy would be presented here if the data were available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, with a chemical formula of C12H16O3, the expected molecular weight is approximately 208.25 g/mol .

The fragmentation of this compound under electron ionization (EI) is predicted to follow patterns characteristic of substituted benzoic acids and ethers. Key fragmentation pathways would likely involve:

Loss of the isobutoxy group: Cleavage of the ether bond could result in the loss of an isobutoxy radical (•OCH2CH(CH3)2), leading to a significant peak corresponding to the 2-methylbenzoyl cation.

Loss of the isobutyl group: Fragmentation within the isobutoxy moiety, specifically the loss of an isobutyl radical (•CH2CH(CH3)2), would generate a cation at m/z corresponding to the remainder of the molecule.

Decarboxylation: A common fragmentation for benzoic acids is the loss of the carboxyl group as CO2, which would result in a fragment ion corresponding to isobutoxytoluene.

McLafferty Rearrangement: The presence of the isobutoxy group could facilitate a McLafferty rearrangement, involving the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral isobutene molecule.

A comparison with the mass spectrum of the related compound, 2-methylbenzoic acid, reveals a characteristic base peak corresponding to the loss of the hydroxyl group, and a significant peak for the molecular ion. nist.gov For 4-isobutylbenzoic acid, a GC-MS spectrum is available, which would show related fragmentation patterns involving the alkyl chain. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion | Predicted m/z | Description |

| [M]+ | ~208 | Molecular Ion |

| [M - •OCH2CH(CH3)2]+ | ~135 | Loss of the isobutoxy radical |

| [M - •CH2CH(CH3)2]+ | ~151 | Loss of the isobutyl radical |

| [M - COOH]+ | ~163 | Loss of the carboxyl group |

| [M - C4H8]+ | ~152 | McLafferty rearrangement product |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (C12H16O3), the theoretical exact mass can be calculated.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related compounds such as 2-methylbenzoic acid provides valuable insights. nist.gov The crystal structure of 2-methylbenzoic acid would reveal details about the planarity of the benzene ring and the orientation of the carboxylic acid and methyl groups.

For a definitive analysis of this compound, single crystals would need to be grown and subjected to XRD analysis. The resulting data would include the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice.

Interactive Data Table: Hypothetical Crystal Data for this compound (based on related structures)

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for benzoic acid derivatives. |

| Space Group | P21/c or Pbca | Common centrosymmetric space groups for organic molecules. |

| a (Å) | 10-15 | Estimated unit cell dimension. |

| b (Å) | 5-10 | Estimated unit cell dimension. |

| c (Å) | 15-25 | Estimated unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 90-110 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

Crystal Packing and Intermolecular Interactions Analysis

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. For this compound, the carboxylic acid group is expected to be a primary driver of the crystal packing through the formation of strong hydrogen-bonded dimers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region.

The UV-Vis spectrum is anticipated to show absorptions arising from π → π* transitions within the benzene ring. The presence of the carboxyl and isobutoxy substituents will influence the position and intensity of these absorption bands. The spectrum of the related 2-methylbenzoic acid shows absorption maxima that can be used as a reference. nist.gov The isobutoxy group, being an auxochrome, is expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzoic acid.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Transition |

| Ethanol | ~230-240 | π → π |

| Ethanol | ~270-280 | π → π (weaker band) |

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is employed to predict a wide array of properties of 4-Isobutoxy-2-methylbenzoic acid, from its geometry to its reactive nature.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometric optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this, with its rotatable isobutoxy and carboxyl groups, a thorough conformational analysis is crucial.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(carboxyl)-C(ring) | 1.492 | - | - |

| C=O | 1.215 | - | - |

| C-OH | 1.358 | - | - |

| O-H | 0.971 | - | - |

| C(ring)-O(ether) | 1.365 | - | - |

| O(ether)-C(isobutyl) | 1.438 | - | - |

| - | C(ring)-C(carboxyl)-O | 118.5 | - |

| - | C(carboxyl)-O-H | 105.9 | - |

| - | C(ring)-O-C(isobutyl) | 117.8 | - |

| - | - | - | C(ring)-C(ring)-C(carboxyl)=O |

| - | - | - | C(ring)-C(ring)-O-C(isobutyl) |

Note: This data is illustrative and not from a published study.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the isobutoxy group. The LUMO is likely to be concentrated on the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: This data is illustrative and not from a published study.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl and ether functionalities. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack, such as the acidic hydrogen of the carboxyl group.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

Table 3: Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

| Chemical Softness (S) | 0.388 |

| Electrophilicity Index (ω) | 2.62 |

Note: This data is illustrative and not from a published study.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.

In this compound, significant delocalization is expected from the oxygen lone pairs of the isobutoxy and carboxylic acid groups into the π* orbitals of the benzene ring. Hyperconjugative interactions from the C-H bonds of the methyl and isobutyl groups to the aromatic ring also contribute to its stability. The NBO analysis quantifies the energy of these interactions, providing insight into their importance.

Quantum Chemical Parameters and Reactivity Prediction

These theoretical predictions are invaluable for understanding the chemical behavior of this compound and can guide experimental studies on its synthesis and applications.

Molecular Dynamics Simulations for Conformational Flexibility Studies

Molecular dynamics (MD) simulations provide a powerful computational microscope for observing the time-dependent behavior of molecules. For this compound, MD simulations are instrumental in exploring its conformational flexibility, which arises from the ability of different parts of the molecule to rotate around single bonds. This flexibility is a key determinant of the molecule's physical and chemical properties.

The primary sources of conformational flexibility in this compound are the rotatable bonds within the isobutoxy side chain and the bond connecting the ether oxygen to the benzene ring. Studies on similar molecules, such as para-substituted benzoic acids and aromatic retinoids, have demonstrated that even seemingly minor changes in conformation can have significant impacts. nih.govnih.gov For instance, the rotation of the benzoic acid moiety and the flexibility of alkyl chains can influence how molecules pack together in a crystal lattice. nih.govnih.gov

A typical MD simulation would model the molecule within a simulated environment (e.g., a solvent box) over a specific time period, calculating the forces between atoms and their subsequent motions. From these simulations, a potential energy surface (PES) can be generated, which maps the energy of the molecule as a function of its torsional angles. researchgate.net The minima on this surface correspond to stable, low-energy conformers. Research on related flexible molecules has shown that the energy barriers for interconversion between conformers are often low, typically around 13 kJ/mol for alkyl chains, indicating that the molecule can rapidly fluctuate between different shapes in solution. researchgate.net This high degree of flexibility can be a critical factor in processes like receptor binding and crystallization. nih.gov While direct MD studies on this compound are not prevalent in the reviewed literature, the methodologies applied to structurally similar compounds provide a clear framework for such investigations.

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond Description | Atoms Involved | Significance for Flexibility |

|---|---|---|

| Aryl-Ether Linkage | C(Aryl) — O(Ether) | Orients the entire isobutoxy group relative to the plane of the benzene ring. |

| Ether-Alkyl Linkage | O(Ether) — CH₂(Isobutoxy) | Determines the primary extension of the isobutoxy chain from the aromatic core. |

In Silico Modeling for Intermolecular Interactions

In silico modeling encompasses a range of computational techniques used to predict and analyze how molecules interact with each other. For this compound, these models are essential for understanding the non-covalent forces that govern its self-assembly, solubility, and interactions with biological targets. The primary intermolecular interactions include hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The most significant hydrogen bonding interaction for this compound involves its carboxylic acid group. Like other benzoic acid derivatives, it is expected to form strong, stable dimers where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. uky.edu This "acid-acid homosynthon" is a common and highly stable motif in the crystal structures of carboxylic acids. uky.edu The PubChem database notes that similar molecules have one hydrogen bond donor (the -OH group) and two acceptors (the carbonyl oxygen and the ether oxygen), highlighting the potential for these interactions. nih.gov

π-π Stacking: The aromatic benzene rings can stack on top of each other, an interaction that is crucial in the crystallization of many aromatic compounds. nih.govresearchgate.net

Hydrophobic Interactions: The nonpolar isobutyl group and the methyl group on the ring will interact favorably with other nonpolar groups, driving them away from polar environments.

Dipole-Dipole Interactions: Arising from the polar C=O and C-O bonds.

Table 2: Summary of Intermolecular Interactions and Relevant In Silico Modeling Techniques

| Type of Interaction | Description | Relevant Computational Method(s) |

|---|---|---|

| Hydrogen Bonding | Strong interaction between the carboxylic acid proton (donor) and carbonyl/ether oxygens (acceptors), typically forming dimers. | Molecular Dynamics (MD) Simulations, Quantum Chemical Calculations (e.g., DFT), NBO Analysis, Spatial Distribution Functions (SDFs) |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Crystal Structure Prediction, Hirshfeld Surface Analysis, MD Simulations |

| Van der Waals Forces | Weaker forces including hydrophobic interactions between the isobutoxy and methyl groups. | MD Simulations, Hirshfeld Surface Analysis |

| Dipole-Dipole Forces | Electrostatic interactions between permanent dipoles of polar functional groups. | Quantum Chemical Calculations, MD Simulations |

Role in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Molecules

As a substituted benzoic acid, 4-Isobutoxy-2-methylbenzoic acid possesses reactive sites—the carboxylic acid group and the aromatic ring—that make it a potential building block for more complex molecular architectures. The interplay between the electron-donating isobutoxy group and the electron-donating, sterically influential methyl group, along with the carboxyl group, can direct further chemical transformations.

Precursor to Structurally Diverse Benzoic Acid Derivatives

The foundational structure of this compound allows for its elaboration into a variety of more complex benzoic acid derivatives. The carboxylic acid moiety can be converted into esters, amides, or acid halides, which are versatile intermediates for further reactions. For instance, the formation of an acid chloride would facilitate Friedel-Crafts acylation reactions, attaching the benzoyl group to another aromatic ring.

Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions. The directing effects of the existing substituents would likely guide incoming electrophiles to specific positions on the ring, enabling the synthesis of polysubstituted benzene (B151609) derivatives. While specific research detailing these transformations for this compound is not widely published, the principles are well-established in organic synthesis.

Application in Heterocyclic Compound Synthesis

Benzoic acid derivatives are common precursors in the synthesis of heterocyclic compounds. The carboxylic acid group can react with binucleophiles to form various heterocyclic rings. For example, condensation with ortho-phenylenediamines could potentially lead to the formation of benzimidazoles, and reactions with hydrazines could yield pyridazinones or phthalazinones.

While direct examples involving this compound are not readily found in the literature, related structures such as 2-acylbenzoic acids are known to be versatile starting materials for a range of heterocycles. For instance, a related compound, 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzoic acid, which incorporates a thiazole (B1198619) (a heterocyclic ring), highlights the potential for this class of molecules to be integrated into heterocyclic systems. The synthesis of isoxazoline (B3343090) compounds, a class of heterocyclic compounds, has also been reported from benzoic acid derivatives, suggesting a potential pathway for this compound.

Intermediate in Specialty Chemical Production (Academic Relevance)

In the context of academic research, substituted benzoic acids often serve as key intermediates in the synthesis of novel compounds with specific functions. These "specialty chemicals" are typically produced in smaller quantities for research and development purposes.

Design of Novel Catalysts and Ligands

The carboxylic acid group of this compound can act as an anchor point for coordination to metal centers, making it a candidate for the synthesis of novel ligands for catalysis. The electronic and steric properties imparted by the isobutoxy and methyl groups could influence the properties of a resulting metal complex, potentially tuning its catalytic activity or selectivity. While no specific catalysts or ligands derived from this compound are prominently featured in academic literature, the fundamental concept of using substituted benzoic acids as ligands is a common strategy in coordination chemistry and catalyst design.

Derivatization Strategies and Structure Activity Relationship Sar Exploration

Synthesis of Ester Derivatives of 4-Isobutoxy-2-methylbenzoic Acid

The carboxyl group of this compound is a prime target for modification, with esterification being a common initial step. This transformation can significantly alter the compound's polarity, solubility, and ability to act as a prodrug. Ester derivatives are typically synthesized through the reaction of the parent carboxylic acid with various alcohols under acidic conditions or by using coupling agents.

One of the most common methods is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). For instance, the synthesis of methyl 2-methyl-4-acetylbenzoate can be achieved by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst at temperatures ranging from 20-80°C google.com. Another approach involves the use of solid acid catalysts, such as titanium-zirconium solid acids, which facilitate the direct condensation of benzoic acids with methanol, offering a potentially more environmentally friendly and reusable catalytic system mdpi.com. Aromatic carboxylic anhydrides can also be employed as dehydrating condensation reagents to synthesize esters under specific catalytic conditions .

The synthesis of a variety of ester derivatives allows for the systematic exploration of how the size, shape, and chemical nature of the ester group influence biological activity.

Table 1: Examples of Ester Derivatives of this compound This table is generated based on common esterification reactions.

| Derivative Name | Alcohol Reactant | Potential Synthesis Method |

|---|---|---|

| Methyl 4-isobutoxy-2-methylbenzoate | Methanol | Fischer Esterification (H₂SO₄ catalyst) |

| Ethyl 4-isobutoxy-2-methylbenzoate | Ethanol | Fischer Esterification (H₂SO₄ catalyst) |

| Propyl 4-isobutoxy-2-methylbenzoate | Propan-1-ol | Acid-catalyzed esterification |

| Benzyl 4-isobutoxy-2-methylbenzoate | Benzyl alcohol | DCC/DMAP coupling |

Amide and Hydrazide Derivative Synthesis

Amide and hydrazide derivatives introduce new functional groups capable of forming different hydrogen bond interactions, which can be crucial for binding to biological targets. The synthesis of these derivatives typically follows a multi-step process starting from the carboxylic acid.

A common route for synthesizing hydrazides involves first converting the carboxylic acid into its corresponding ester, typically the methyl or ethyl ester, as described previously. The resulting ester is then treated with hydrazine hydrate (NH₂NH₂·H₂O) in a suitable solvent like ethanol. This nucleophilic acyl substitution reaction proceeds efficiently at room temperature or with gentle heating to yield the desired acid hydrazide nih.govnih.gov. For example, 4-hydroxybenzoic acid hydrazide can be prepared by refluxing ethyl 4-hydroxybenzoate with hydrazine hydrate in ethanol chemmethod.com. Microwave-assisted synthesis has also been employed to produce hydrazide derivatives rapidly and in high yield chemmethod.comchemmethod.com.

Amide synthesis requires the activation of the carboxylic acid group to facilitate reaction with an amine. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with the desired primary or secondary amine. Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly form the amide bond between the carboxylic acid and an amine under milder conditions.

Table 2: Synthesis Pathways for Amide and Hydrazide Derivatives This table outlines general synthetic procedures.

| Derivative Type | Key Reagents | General Reaction Steps |

|---|---|---|

| Amide | 1. SOCl₂ or (COCl)₂ 2. R₁R₂NH | 1. Conversion of carboxylic acid to acid chloride. 2. Reaction with a primary or secondary amine. |

| Hydrazide | 1. ROH, H⁺ 2. NH₂NH₂·H₂O | 1. Esterification of the carboxylic acid. 2. Reaction of the ester with hydrazine hydrate. |

Modification of Isobutoxy and Methyl Substituents for SAR Studies

To conduct thorough structure-activity relationship (SAR) studies, modifications are not limited to the carboxylic acid group. The isobutoxy and methyl substituents on the aromatic ring are also key positions for derivatization to probe their influence on the molecule's interaction with its biological target.

Modification of the Isobutoxy Group: The isobutoxy group at the 4-position is a significant contributor to the lipophilicity of the molecule. Its size, shape, and flexibility can be systematically altered to explore the binding pocket of a target receptor or enzyme.

Chain Length: Replacing the isobutyl group with shorter (e.g., methoxy, ethoxy) or longer (e.g., pentyloxy) alkyl chains can determine the optimal lipophilicity and size for activity.

Branching: The effect of steric bulk can be investigated by comparing the isobutoxy group to linear analogs (e.g., n-butoxy) or more sterically hindered groups (e.g., tert-butoxy).

Introduction of Functionality: Incorporating polar functional groups (e.g., hydroxyl, methoxy) into the alkyl chain (e.g., 2-hydroxyisobutoxy) can introduce new hydrogen bonding opportunities.

Modification of the Methyl Group: The methyl group at the 2-position influences the conformation of the carboxylic acid group due to its steric presence. It also contributes to the electronic properties of the aromatic ring.

Steric Effects: Replacing the methyl group with hydrogen would remove the steric hindrance, while replacing it with larger alkyl groups (e.g., ethyl, isopropyl) would increase it. This can probe the tolerance for substitution at this position.

Electronic Effects: Substituting the methyl group with bioisosteres like a chlorine atom or a trifluoromethyl group can alter the electronic nature of the ring and influence the pKa of the carboxylic acid.

These modifications are essential for building a comprehensive SAR model, which can guide the design of more potent and selective analogs.

Investigation of Substituent Effects on Molecular Properties and Reactivity

Electronic Effects:

4-Isobutoxy Group: As an alkoxy group, the isobutoxy substituent is an activating group. It donates electron density to the aromatic ring through resonance (+R effect) and withdraws electron density weakly through induction (-I effect) due to the oxygen's electronegativity. The resonance effect is dominant, making the ring more electron-rich, particularly at the ortho and para positions relative to itself. This increased electron density makes the carboxylic acid group less acidic (increases its pKa) compared to unsubstituted benzoic acid.

2-Methyl Group: The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. This further contributes to a slight increase in the electron density of the ring.

Steric Effects:

The primary steric influence comes from the ortho-methyl group. This group can force the carboxylic acid group out of the plane of the aromatic ring. This disruption of coplanarity can affect conjugation and, consequently, the molecule's electronic properties and its ability to bind to planar receptor sites.

Table 3: Summary of Substituent Effects This table provides a qualitative summary of the electronic and steric effects.

| Substituent | Position | Electronic Effect | Steric Effect | Effect on Carboxylic Acid pKa |

|---|---|---|---|---|

| Isobutoxy | 4 (para) | Electron-donating (+R > -I) | Minimal on COOH group | Increases pKa (less acidic) |

| Methyl | 2 (ortho) | Weakly electron-donating (+I) | Significant; forces COOH out of plane | Slightly increases pKa |

Rational Design of New Analogs Based on Computational Predictions

Modern drug discovery heavily relies on computational methods to guide the design of new analogs, saving time and resources. For this compound, a rational design strategy would involve a combination of molecular modeling techniques, assuming a known or hypothesized biological target.

A typical workflow would include:

Molecular Docking: The parent compound would be docked into the active site of its biological target (e.g., an enzyme or receptor). This simulation predicts the preferred binding pose and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.

Identification of Key Interactions: Analysis of the docked pose would reveal which parts of the molecule are most important for binding. For example, the carboxylic acid might form a salt bridge, while the isobutoxy group could be situated in a hydrophobic pocket.

Structure-Based Design: Based on the docking results, new analogs can be designed in silico. For instance, if an empty hydrophobic pocket is observed near the isobutoxy group, analogs with larger alkyl groups could be designed to fill this space and potentially increase binding affinity. If a hydrogen bond donor/acceptor from the target is not interacting with the ligand, a functional group could be added to the analog to form this interaction.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs has been synthesized and tested, a QSAR model can be developed. This statistical model correlates the chemical structures of the compounds with their biological activities. Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to create 3D contour maps that show which regions around the molecule are sensitive to steric and electrostatic modifications, providing a visual guide for designing new, more potent compounds nih.gov.

This iterative cycle of computational prediction, chemical synthesis, and biological testing is a powerful paradigm for optimizing lead compounds like this compound.

Mechanistic Studies of Biological Interactions Molecular Level Focus

Ligand-Receptor Binding Mechanisms via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding ligand-receptor interactions.

Binding Affinity and Specificity Studies

Binding affinity refers to the strength of the interaction between a ligand and its receptor, while specificity relates to the ability of a ligand to bind to a particular receptor over others. These are critical parameters in drug design and understanding biological function.

Specific binding affinity and specificity data for 4-isobutoxy-2-methylbenzoic acid are not available in the reviewed scientific literature. To determine these properties, experimental assays such as radioligand binding assays or surface plasmon resonance would be required.

Enzyme Inhibition/Activation Studies (In Vitro Biochemical Assays)

In vitro biochemical assays are essential for determining whether a compound can inhibit or activate a specific enzyme. Such studies provide direct evidence of a molecule's potential to modulate enzymatic pathways.

No in vitro biochemical assay data is publicly available that specifically demonstrates the inhibitory or activatory effects of this compound on any particular enzyme. Studies on other benzoic acid derivatives have shown that they can act as enzyme inhibitors. For instance, certain phenolic acids with a benzoic acid core have been found to inhibit α-amylase, a key enzyme in starch digestion. mdpi.com However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Cellular Pathway Modulation at the Molecular Level (e.g., Gene Transcription Systems)

Understanding how a compound affects cellular pathways, such as gene transcription, provides insight into its broader biological effects. This can be investigated using techniques like reporter gene assays or transcriptomic analysis.

There is no direct evidence from the available literature to suggest that this compound modulates specific cellular pathways at the molecular level. Research on nuclear receptors like LXR shows their role in regulating genes involved in lipid metabolism and inflammation, but the effect of this compound on these pathways has not been reported. nih.gov

Structure-Based Approaches to Understand Biological Activities

Structure-based drug design uses the three-dimensional structure of a biological target to guide the design of new ligands. This approach can lead to the development of more potent and selective compounds.

There are no published studies that have employed structure-based approaches to specifically understand or enhance the biological activities of this compound. Such an approach would first require the identification of a specific biological target and the determination of its three-dimensional structure in complex with the compound.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of 4-Isobutoxy-2-methylbenzoic acid is fundamental to unlocking its research potential. While standard etherification and oxidation reactions of corresponding precursors can yield this compound, future research is anticipated to focus on developing more innovative and sustainable synthetic methodologies.

One promising direction lies in the exploration of catalytic C-H activation/functionalization strategies. These methods offer a more atom-economical approach by directly introducing the isobutoxy group onto a 2-methylbenzoic acid template, or a carboxylic acid group onto a 4-isobutoxytoluene scaffold, thereby minimizing waste and simplifying reaction sequences. Furthermore, the development of novel catalytic systems, potentially involving earth-abundant metals, could enhance the economic and environmental viability of its synthesis.

Another area of investigation could involve flow chemistry. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. The adaptation of existing batch syntheses of alkoxybenzoic acids to continuous flow processes represents a significant step towards scalable and efficient production. For instance, methods for synthesizing related compounds like 4-acetyl-2-methylbenzoic acid have been reported, which could be adapted. chemicalbook.com The synthesis of various alkoxy benzoic acids often involves multi-step processes that could be streamlined using flow chemistry. google.com

Future synthetic research could also focus on biocatalysis. The use of enzymes to catalyze specific steps in the synthesis of this compound could offer unparalleled selectivity and milder reaction conditions. For example, engineered enzymes could be employed for the selective hydroxylation of 2-methylbenzoic acid at the 4-position, followed by a targeted etherification. The microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks has been demonstrated, suggesting a potential bio-based route for precursors to this compound. nih.gov

Advanced Computational Methodologies for Prediction and Design

In silico approaches are becoming indispensable tools in modern chemical research. For this compound, advanced computational methodologies can provide profound insights into its physicochemical properties and guide the design of future experiments.

Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including its molecular geometry, electronic structure, and spectroscopic signatures. acs.orgmdpi.com Such calculations can elucidate the conformational preferences of the isobutoxy group and its influence on the electronic environment of the benzoic acid moiety. Understanding these fundamental properties is crucial for predicting its reactivity and potential interactions with biological targets or materials. Computational studies on substituted benzoic acids have demonstrated the utility of DFT in analyzing gas-phase acidity and the effect of substituents on electronic structure. mdpi.compsu.edu

Molecular dynamics (MD) simulations can be utilized to study the behavior of this compound in different solvent environments and its potential to self-assemble or interact with other molecules. ucl.ac.uk These simulations can provide a dynamic picture of its solution-phase behavior, which is critical for applications in areas such as crystal engineering and drug discovery. The self-association of substituted benzoic acids in solution has been investigated using a combination of spectroscopic and computational methods, providing a framework for similar studies on this compound. acs.orgucl.ac.uk

Furthermore, machine learning (ML) algorithms can be trained on existing data for substituted benzoic acids to predict various properties of this compound and its derivatives. acs.org For instance, ML models could predict its solubility, pKa, or even its potential biological activity based on its structural features. This predictive power can significantly accelerate the discovery of new applications by prioritizing the synthesis and testing of the most promising candidates.

Development of this compound Analogs for Specific Research Probes

The structural scaffold of this compound provides a versatile platform for the design and synthesis of a diverse range of analogs. By systematically modifying the substituents on the aromatic ring, the carboxylic acid, and the isobutoxy group, new molecules can be created with tailored properties for use as specific research probes.

Structure-activity relationship (SAR) studies will be pivotal in this endeavor. By synthesizing a library of analogs and evaluating their activity in various assays, researchers can identify the key structural features responsible for a desired effect. For example, analogs with different alkoxy chains could be synthesized to probe the impact of hydrophobicity on biological activity. Similarly, the introduction of fluorescent tags or reactive groups could transform the molecule into a probe for imaging or target identification. SAR studies on other benzoic acid derivatives have successfully identified compounds with potent biological activities, providing a roadmap for similar investigations into this compound analogs. nih.govnih.gov

The development of photo-responsive or "caged" analogs of this compound represents another exciting frontier. These molecules would remain inactive until exposed to a specific wavelength of light, allowing for precise spatiotemporal control over their activity in biological systems. This approach has been successfully employed for a variety of small molecules and could be a powerful tool for studying complex biological processes.

Moreover, the synthesis of isotopically labeled analogs (e.g., with ¹³C or ²H) would be invaluable for mechanistic studies. These labeled compounds can be used in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the metabolic fate of the molecule or to elucidate its binding mode to a target protein.

Integration with High-Throughput Screening in Academic Discovery

High-throughput screening (HTS) has revolutionized the process of drug discovery and chemical biology by enabling the rapid testing of large compound libraries. nih.gov The integration of this compound and its analogs into HTS campaigns in academic and industrial settings could lead to the discovery of novel biological activities.

The development of robust and miniaturized assays is a prerequisite for successful HTS. researchgate.net These assays could be designed to screen for a wide range of activities, such as enzyme inhibition, receptor binding, or modulation of protein-protein interactions. Given that many benzoic acid derivatives exhibit biological activity, it is plausible that this compound or its analogs could interact with various biological targets. For instance, HTS methods have been used to identify solid-state catalysts for nerve agent degradation, highlighting the broad applicability of this technique. nih.gov

The structural features of this compound, particularly the presence of an ether linkage and a carboxylic acid, make it a candidate for screening against targets where such functionalities are known to be important for binding. HTS assays have been developed for profiling compound activity on targets such as the human ether-a-go-go-related gene (hERG) channel, where ether-containing compounds are of interest. researchgate.net

Furthermore, the data generated from HTS campaigns can be used to train and refine the machine learning models discussed in the previous section. This iterative cycle of prediction, synthesis, screening, and model refinement can significantly accelerate the discovery of new lead compounds and research probes. The use of HTS data to identify compounds that interfere with assay technologies is also a crucial aspect of modern drug discovery. nih.gov

Potential in Interdisciplinary Research (e.g., Chemical Biology, Material Science)

The unique combination of a rigid aromatic core and a flexible alkoxy chain in this compound makes it an intriguing candidate for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

In the realm of chemical biology , this compound and its derivatives could serve as valuable tools to probe biological systems. For example, certain benzoic acid derivatives have been shown to modulate the activity of cellular protein degradation systems. mdpi.com It is conceivable that this compound or its analogs could exhibit similar activities, making them potential leads for the development of therapeutics for diseases associated with protein aggregation. Additionally, the development of a biosensor for the detection of benzoic acid derivatives in yeast highlights the potential for creating tools to monitor metabolic pathways. researchgate.net

In material science , the self-assembly properties of alkoxybenzoic acids are well-known, particularly their ability to form liquid crystals. researchgate.netmdpi.com The specific substitution pattern of this compound could lead to novel liquid crystalline phases with unique optical or electronic properties. The investigation of its self-assembly on different surfaces could also lead to the development of new functional materials, such as sensors or catalytic surfaces. The use of benzoic acid as a ligand to modulate the electronic structure of catalysts for environmental remediation points to another potential application in materials chemistry. acs.org The study of porphyrin-substituted benzoic acids has also shown their ability to self-assemble into functional supramolecular structures. nih.gov

The exploration of this compound at the interface of these disciplines holds the promise of uncovering new scientific principles and developing innovative technologies with real-world impact.

常见问题

Q. What are the common synthetic routes for preparing 4-Isobutoxy-2-methylbenzoic acid?

The synthesis typically involves introducing the isobutoxy group via etherification or esterification. For example:

- Step 1: Start with 2-methylbenzoic acid. Protect the carboxylic acid group using a methyl or benzyl ester to prevent unwanted side reactions.

- Step 2: Introduce the isobutoxy group at the 4-position through nucleophilic substitution. Use an alkylating agent like isobutyl bromide and a base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) under reflux .

- Step 3: Deprotect the ester group under acidic (HCl) or basic (NaOH) hydrolysis to regenerate the carboxylic acid.

- Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize temperature and solvent choice to minimize byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy: Use H and C NMR to confirm the isobutoxy group (δ ~3.5–4.0 ppm for –OCH–) and methyl substituents. The carboxylic acid proton may appear as a broad peak (~12 ppm) in H NMR .

- IR Spectroscopy: Identify the carboxylic acid C=O stretch (~1700 cm) and ether C–O–C bands (~1250 cm) .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF. Fragmentation patterns can validate the substituent arrangement .

Q. What purification techniques are recommended for isolating this compound?

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences between the product and impurities.

- Column Chromatography: Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate) for higher-purity isolation.

- Acid-Base Extraction: Leverage the compound’s carboxylic acid group by dissolving in aqueous NaOH, followed by acidification to precipitate the product .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the isobutoxy group?

- Solvent Selection: Use DMF or DMSO to stabilize transition states in SN2 reactions.

- Catalysis: Add catalytic KI (Finkelstein conditions) to enhance alkyl halide reactivity.

- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.

- Post-Reaction Analysis: Quantify unreacted starting material via HPLC and adjust stoichiometry or reaction time accordingly .

Q. How should researchers resolve contradictions in spectral data during structure elucidation?

- Cross-Validation: Combine NMR, IR, and MS data to confirm functional groups. For example, a missing carboxylic acid peak in IR may indicate incomplete deprotection.

- Computational Modeling: Use tools like ChemSpider or Gaussian to predict NMR shifts and compare with experimental data .

- Impurity Analysis: Perform LC-MS to identify byproducts (e.g., residual esters) that might obscure spectral interpretation .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replace isobutoxy with longer alkyl chains or electron-withdrawing groups) and test in vitro bioactivity (e.g., enzyme inhibition assays).

- Metabolic Stability: Introduce fluorine atoms or heterocycles to enhance resistance to oxidative metabolism.

- Grouping/Read-Across Analysis: Compare with structurally similar compounds (e.g., 4-octanoyloxybenzoic acid) to predict toxicity or activity .

Q. How can reaction mechanisms for substituent introduction be experimentally analyzed?

- Kinetic Isotope Effects (KIE): Use deuterated reagents to probe whether bond-breaking is rate-determining.

- Trapping Intermediates: Employ radical scavengers (e.g., TEMPO) or nucleophilic traps (e.g., HO) to identify transient species.

- Computational Studies: Perform DFT calculations to map energy profiles for proposed mechanisms .

Q. What protocols ensure stability during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。